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molecular formula C9H12ClN3O B047768 Urea,N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)- CAS No. 116681-70-0

Urea,N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-

Cat. No. B047768
M. Wt: 213.66 g/mol
InChI Key: IKOOJCAAVHUJIV-UHFFFAOYSA-N
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Patent
US04818271

Procedure details

A solution of 2.6 grams (0.0203 mole) of 4-amino-2-chloropyridine, 0.53 gram (0.005 mole) of 1,4-diazabicyclo[2.2.2]octane (DABCO), and 3.9 ml (0.0305 mole) of (1-methylethyl)isocyanate in 20 ml of dry dimethylformamide was stirred at ambient temperature for five days. The dimethylformamide was removed under reduced pressure. The residue was taken up in 20 ml of ethanol and this was removed under reduced pressure. The procedure was repeated a second time using an additional 20 ml of ethanol. The residual oil was dried under reduced pressure at ambient temperature for 16 hours, then under reduced pressure at 60° C. for one hour. The resultant solid was triturated in hot water. The mixture was allowed to cool to ambient temperature then placed in a refrigerator where it stood for 60 hours. The solid was collected by filtration, washed with water and dried under reduced pressure for three hours at 40°-50° C. The yield of N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)urea was 4.1 grams, m.p. 142°-146.5° C. The nmr spectrum was consistent with the proposed structure.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.N12CCN(CC1)CC2.[CH3:17][CH:18]([N:20]=[C:21]=[O:22])[CH3:19]>CN(C)C=O>[Cl:8][C:4]1[CH:3]=[C:2]([NH:1][C:21]([NH:20][CH:18]([CH3:19])[CH3:17])=[O:22])[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
NC1=CC(=NC=C1)Cl
Name
Quantity
0.53 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
3.9 mL
Type
reactant
Smiles
CC(C)N=C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dimethylformamide was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
this was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was dried under reduced pressure at ambient temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resultant solid was triturated in hot water
WAIT
Type
WAIT
Details
stood for 60 hours
Duration
60 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure for three hours at 40°-50° C
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC=CC(=C1)NC(=O)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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